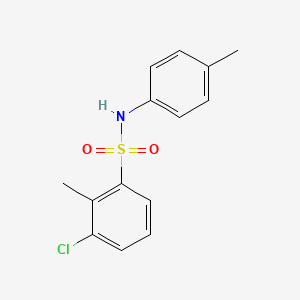
3-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly sulfonamide-based antibiotics.
Biological Studies: It is used in studies to understand the mechanism of action of sulfonamide drugs and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different substitution pattern.
Sulfamethoxazole: A more complex sulfonamide with additional functional groups that enhance its antibacterial activity.
Sulfadiazine: Another sulfonamide with a different substitution pattern and spectrum of activity.
Uniqueness
3-Chloro-2-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the benzene ring enhances its lipophilicity and potentially its ability to penetrate bacterial cell membranes.
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-8-12(9-7-10)16-19(17,18)14-5-3-4-13(15)11(14)2/h3-9,16H,1-2H3 |
InChI Key |
KSAJJQWSDYRHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


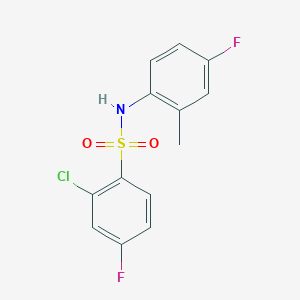
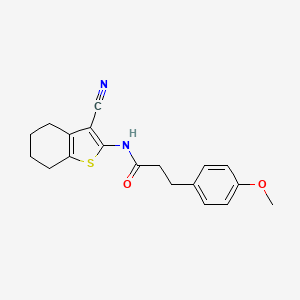
![6-(difluoromethyl)-2-[(2-methoxy-5-{(Z)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}benzyl)sulfanyl]-4-methylpyridine-3-carbonitrile](/img/structure/B10973470.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-imino-2H-benzo[h]chromene-3-carboxamide](/img/structure/B10973475.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(2-iodophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10973480.png)
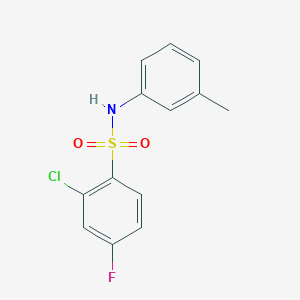
![2-[1-(4-chloro-2-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10973504.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B10973522.png)
![N-methyl-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B10973530.png)
![3-[(2-chlorobenzyl)sulfanyl]-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B10973535.png)
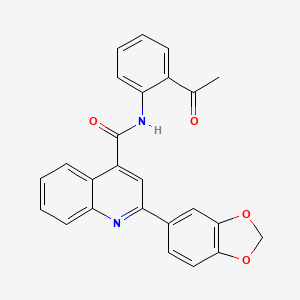
![N-[4-({[(2,5-dimethylfuran-3-yl)carbonyl]amino}methyl)-4-ethyloctyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10973550.png)
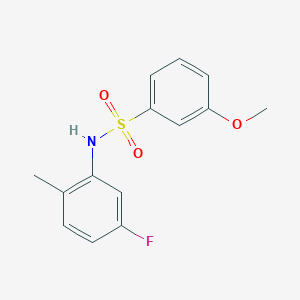
![3-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973553.png)
